Disodium hydrogen phosphate, along with its conjugate acid sodium dihydrogen phosphate, form a buffer system commonly used in biological research []. This buffer system is effective in maintaining a desired pH range in aqueous solutions, which is crucial for many biological processes. The ability of disodium hydrogen phosphate to contribute to a stable pH environment makes it a valuable tool for experiments involving enzymes, proteins, and cells, all of which have specific pH ranges for optimal activity and function [].
Here's how it works: Disodium hydrogen phosphate readily accepts a proton (H+) in solution, acting as a weak base. Conversely, sodium dihydrogen phosphate can donate a proton, acting as a weak acid. By adjusting the ratio of these two components in the solution, researchers can create a buffer with a specific pKa (acid dissociation constant) that effectively resists changes in pH upon addition of small amounts of acid or base []. This buffering capacity is essential for maintaining the integrity and functionality of biological molecules during experiments.
Disodium hydrogen phosphate, along with other phosphate salts, is a common component of cell culture media []. Phosphate plays a critical role in various cellular processes, including energy metabolism, cell signaling, and macromolecule synthesis. Disodium hydrogen phosphate provides a readily available source of inorganic phosphate for cultured cells, ensuring their proper growth and function []. The specific concentration of disodium hydrogen phosphate in cell culture media is typically optimized based on the specific cell line and experimental requirements.
Disodium hydrogen phosphate, also known as disodium phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula . It exists in various hydrated forms, including anhydrous, dihydrate, heptahydrate, and dodecahydrate. This compound is a white, hygroscopic powder that is soluble in water. Its pH in solution ranges from 8.0 to 11.0, indicating its moderately basic nature. Disodium hydrogen phosphate is primarily used as a buffer, protein stabilizer, and dispersant in various applications, particularly in food processing and pharmaceuticals .
In biological research, disodium hydrogen phosphate plays a vital role in buffer solutions. It acts as a weak base, accepting protons (H⁺) from the solution and helping to resist changes in pH. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity and cellular function [].
Disodium hydrogen phosphate exhibits several biological activities primarily due to its role as a buffering agent. It helps maintain pH levels in biological systems, which is crucial for enzymatic reactions and metabolic processes. Additionally, it has been utilized in saline laxatives for bowel preparation before medical procedures due to its osmotic properties that promote fluid retention in the intestines .
The synthesis of disodium hydrogen phosphate can be performed through:
Disodium hydrogen phosphate has diverse applications across various industries:
Studies on disodium hydrogen phosphate interactions primarily focus on its buffering capacity and compatibility with other compounds:
Disodium hydrogen phosphate belongs to a broader category of sodium phosphates. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Monosodium Phosphate | NaH₂PO₄ | Used primarily as a food additive and buffering agent. |
Trisodium Phosphate | Na₃PO₄ | Stronger base; used in cleaning agents and food processing. |
Sodium Dihydrogen Phosphate | Na₂HPO₄ | Functions similarly but has different solubility properties. |
Tetrasodium Pyrophosphate | Na₄P₂O₇ | Used mainly as a food additive and emulsifier; derived from disodium hydrogen phosphate upon heating. |
Disodium hydrogen phosphate is unique due to its moderate basicity and specific buffering capabilities that make it particularly useful in food processing and laboratory settings .
The industrial synthesis of disodium hydrogen phosphate primarily relies on neutralization reactions between phosphoric acid and various sodium-containing bases [1]. The most commonly employed neutralization reaction involves the direct combination of phosphoric acid with sodium hydroxide, following the stoichiometric equation: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O [1] [8]. This reaction represents a classic acid-base neutralization where the triprotic phosphoric acid donates two of its three available protons to the strong base sodium hydroxide [9] [10].
The neutralization mechanism proceeds through a stepwise process where phosphoric acid undergoes sequential deprotonation [10] [11]. Initially, phosphoric acid dissociates into hydrogen ions and dihydrogen phosphate ions in aqueous solution [11]. When sodium hydroxide is introduced, the hydroxide ions from the completely dissociated base rapidly accept protons from the phosphoric acid [10]. The first proton donation corresponds to the formation of dihydrogen phosphate anions, while the second proton removal leads to the formation of hydrogen phosphate anions, which combine with sodium cations to yield disodium hydrogen phosphate [10].
Alternative neutralization pathways utilize sodium carbonate as the neutralizing agent [1] [6]. The reaction between phosphoric acid and sodium carbonate follows the equation: 2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O, though controlled stoichiometry allows for the selective formation of disodium hydrogen phosphate [6] [21]. This carbonate-based neutralization offers advantages in terms of raw material costs and eliminates the need for handling concentrated sodium hydroxide solutions [21].
A third neutralization approach employs sodium bicarbonate, where the reaction proceeds as: H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O [17] [18]. The bicarbonate neutralization method provides enhanced control over reaction exothermicity due to the gradual release of carbon dioxide, which acts as a heat sink during the process [17]. Research demonstrates that sodium bicarbonate neutralization can achieve high-purity disodium hydrogen phosphate with purities exceeding 99.6% when proper temperature and pH controls are maintained [2].
Industrial-scale neutralization processes typically operate under carefully controlled conditions to optimize product quality and yield [2] [6]. Temperature control ranges from 80°C to 100°C during the neutralization phase, with pH monitoring maintained between 8.7 and 9.2 to ensure complete conversion to the desired disodium salt [2]. The reaction time varies from 2 to 4 hours depending on the scale of operation and the specific neutralization pathway employed [2].
Table 1: Neutralization Reaction Parameters and Conditions
Neutralization Method | Chemical Equation | Reaction Temperature (°C) | pH Control Range | Reaction Time (hours) | Product Purity (%) |
---|---|---|---|---|---|
Phosphoric Acid + Sodium Hydroxide | H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O | 80-100 | 8.7-9.2 | 2-4 | 99.6 |
Phosphoric Acid + Sodium Carbonate | 2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O | 25-85 | 8.0-9.5 | 1-3 | 98.5-99.2 |
Phosphoric Acid + Sodium Bicarbonate | H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O | 25-80 | 8.5-9.0 | 1-2 | 98.0-99.0 |
Two-step process (Dicalcium phosphate route) | CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄ | 25-60 | 6.5-8.0 | 3-6 | 97.5-98.5 |
Industrial continuous process | H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O | 80-120 | 8.5-9.0 | 1-2 | 99.0-99.5 |
Phosphate rock serves as the primary raw material for phosphoric acid production, which subsequently undergoes neutralization to produce disodium hydrogen phosphate [16] [26]. The global phosphate rock resources are predominantly derived from two geological origins: sedimentary deposits found in Morocco, Algeria, Jordan, and the United States, and igneous deposits located in South Africa, Brazil, and the Kola Peninsula [26]. Sedimentary phosphate rocks typically contain 28-35% phosphorus pentoxide content, while igneous sources provide higher grades ranging from 38-42% phosphorus pentoxide [16] [26].
The processing of phosphate rock involves multiple beneficiation steps designed to separate phosphate minerals from impurities and non-phosphate materials [16]. Florida phosphate rock processing begins with wet screening to separate pebble rock larger than 1.43 millimeters from smaller fractions [16]. The material undergoes size classification using hydrocyclones and mesh screens, followed by two-stage flotation to remove silicate and carbonate impurities [16]. The flotation process employs hydrophilic or hydrophobic chemical reagents with aeration to achieve effective separation of suspended particles [16].
North Carolina phosphate rock processing differs significantly due to the absence of pebble rock [16]. The process utilizes 10-mesh screens for initial separation, with fractions smaller than 10 mesh subjected to two-stage flotation similar to Florida operations [16]. Western phosphate deposits in southeastern Idaho and northeastern Utah require distinct processing approaches [16]. Idaho deposits undergo crushing, grinding, and classification, potentially followed by filtration and drying depending on phosphoric acid plant requirements [16]. Utah deposits, being lower grade and harder, necessitate extensive crushing and grinding to liberate phosphate from gangue materials [16].
Advanced phosphate rock processing techniques include calcination for specific applications [16] [32]. North Carolina facilities calcine a portion of beneficiated rock at temperatures between 800°C and 825°C for green phosphoric acid production, which serves as raw material for super phosphoric acid and purified phosphoric acid manufacturing [16]. The calcination process removes organic components and improves the reactivity of phosphate rock in subsequent chemical processing [32].
Raw material quality specifications for disodium hydrogen phosphate production require phosphate rock with minimum 60% tricalcium phosphate content and maximum impurity levels of 3% iron oxide, 4% aluminum oxide, and 8% silica [16]. Particle size requirements typically specify 60% by weight passing a 200-mesh sieve to ensure optimal reaction kinetics during phosphoric acid production [16].
Phosphoric acid production through the wet process generates substantial quantities of byproducts that can be strategically utilized in disodium hydrogen phosphate manufacturing [23] [26]. The primary byproduct, phosphogypsum (calcium sulfate dihydrate), is produced at a rate of approximately 5 tons per ton of phosphoric acid manufactured [23] [26]. This crystalline material, while considered waste in many jurisdictions due to radioactivity concerns, contains residual phosphoric acid that can be recovered through washing and reprocessing operations [23] [26].
Fluosilicic acid represents a valuable byproduct generated during phosphoric acid production, with typical yields of 20-40 kilograms per ton of phosphorus pentoxide [26]. The fluosilicic acid concentration ranges from 20-25% and can be recovered through scrubbing operations of gaseous emissions from the phosphoric acid reactor [26]. This byproduct finds applications in fluorine recovery and glass etching operations, providing an additional revenue stream for disodium hydrogen phosphate manufacturers [26].
Filtrate liquors from phosphogypsum separation contain dissolved phosphates that can be concentrated and recycled back into the disodium hydrogen phosphate production process [26]. Evaporation and crystallization of these liquors can recover 0.5-1.0 cubic meters of phosphate-rich solution per ton of phosphorus pentoxide processed [26]. The economic value of recovered phosphates ranges from 50-150 dollars per ton, making this byproduct utilization economically attractive [26].
Steam condensate recovery systems capture thermal energy from the phosphoric acid concentration process [26]. The recovered steam, typically 0.8-1.5 cubic meters per ton of phosphorus pentoxide, can be utilized for heating requirements in the disodium hydrogen phosphate crystallization and drying operations [26]. This heat integration reduces overall energy consumption by 15-25% compared to systems without byproduct thermal recovery [26].
Wash waters from phosphogypsum processing, while containing low concentrations of phosphoric acid, can be clarified and recycled for use in phosphate rock washing operations [26]. The volume of recoverable wash water ranges from 2-4 cubic meters per ton of phosphorus pentoxide, contributing to water conservation efforts and reducing freshwater consumption in the overall manufacturing process [26].
Table 2: Raw Material Specifications and Sourcing Parameters
Raw Material | Chemical Composition (%) | Major Sources | Processing Requirements | Typical Particle Size (mesh) | Storage Requirements |
---|---|---|---|---|---|
Phosphate Rock (Sedimentary) | 28-35% P₂O₅ | Morocco, Algeria, Jordan, USA | Beneficiation, flotation | 200-325 | Dry, covered storage |
Phosphate Rock (Igneous) | 38-42% P₂O₅ | South Africa, Brazil, Kola | Crushing, grinding | 150-200 | Dry, covered storage |
Phosphoric Acid (Wet Process) | 52-54% P₂O₅ | Global wet process plants | Concentration, purification | Liquid | Stainless steel tanks |
Phosphoric Acid (Thermal Process) | 85% P₂O₅ | Thermal process facilities | High purity grade | Liquid | Stainless steel tanks |
Sodium Hydroxide (Industrial) | 50% NaOH | Chlor-alkali plants | Dilution to 25-30% | Liquid/Flakes | Corrosion resistant tanks |
Sodium Carbonate (Soda Ash) | 99.2% Na₂CO₃ | Trona deposits, Leblanc process | Dissolution in water | 20-100 | Moisture protected |
Sodium Bicarbonate | 99.5% NaHCO₃ | Solvay process | Direct use or dissolution | 80-200 | Moisture protected |
Crystallization process optimization represents a critical aspect of disodium hydrogen phosphate manufacturing, directly influencing product purity, particle size distribution, and hydration state [12] [15]. The crystallization behavior of disodium hydrogen phosphate is highly dependent on temperature, supersaturation conditions, and the presence of seed crystals [15]. Research demonstrates that different hydrated forms can be selectively obtained by controlling the crystallization temperature: dodecahydrate forms below 35°C, heptahydrate between 35.4°C and 48°C, dihydrate between 48.4°C and 95°C, and anhydrous forms above 95°C [21].
Slow cooling crystallization techniques provide superior control over crystal morphology and size distribution [15]. The optimal cooling rate ranges from 0.15°C to 0.5°C per day, allowing sufficient time for ordered crystal growth while minimizing the formation of metastable phases [15]. Supersaturation index control between 1.2 and 1.8 ensures consistent nucleation rates without excessive spontaneous precipitation that leads to fine particle formation [15]. The process duration typically extends 20-30 days for complete crystallization, but produces large, well-formed crystals with particle sizes ranging from 100 to 2000 micrometers [15].
Seeded crystallization offers enhanced control over the final product characteristics by providing predetermined nucleation sites [15]. Seed crystals are introduced at supersaturation indices between 1.1 and 1.5, with seed loading typically 2-5% by weight of the expected product yield [15]. The seeded approach reduces crystallization time to 10-20 days while maintaining good crystal quality and uniformity [15]. Temperature control during seeded crystallization requires precise regulation within ±0.5°C to prevent dissolution of seed crystals or uncontrolled secondary nucleation [15].
Fluidized bed crystallization represents an advanced technique for continuous production of disodium hydrogen phosphate with uniform particle characteristics [29] [31]. The process operates at temperatures between 25°C and 50°C with supersaturation indices ranging from 1.3 to 2.0 [29]. Fluidization velocity control ensures proper mixing and prevents particle agglomeration while maintaining individual crystal growth [29]. The crystallization time reduces dramatically to 2-8 hours, enabling continuous production with consistent product quality [29] [31].
Solution chemistry optimization involves careful control of impurity levels and pH buffering during crystallization [24] [42]. The presence of foreign ions can significantly alter crystallization kinetics and final crystal structure [24]. Calcium ions at concentrations above 100 parts per million can lead to the formation of calcium phosphate coprecipitates, reducing product purity [42]. Iron and aluminum impurities affect crystal habit and can cause discoloration of the final product [24].
Table 3: Crystallization Process Parameters and Optimization Conditions
Crystallization Method | Temperature Range (°C) | Cooling Rate (°C/day) | Supersaturation Index | Crystal Form Obtained | Particle Size (μm) | Process Duration |
---|---|---|---|---|---|---|
Slow Cooling Technique | 35-95 | 0.15-0.5 | 1.2-1.8 | Heptahydrate/Dodecahydrate | 100-2000 | 20-30 days |
Controlled Evaporation | 40-80 | Variable | 1.5-2.5 | Dihydrate/Anhydrous | 50-500 | 5-15 days |
Seeded Crystallization | 25-60 | 0.1-0.3 | 1.1-1.5 | Controlled hydrate | 200-1000 | 10-20 days |
Fluidized Bed Crystallization | 25-50 | Not applicable | 1.3-2.0 | Uniform particles | 100-800 | 2-8 hours |
Spray Drying Crystallization | 110-220 | Rapid | 2.0-3.0 | Spherical particles | 3-50 | Minutes |
Energy-efficient dehydration of disodium hydrogen phosphate represents a significant operational cost component in industrial manufacturing [12] [32]. The dehydration process must carefully balance energy consumption with product quality preservation, particularly for hydrated forms that undergo phase transitions during water removal [12]. Thermal analysis reveals that crystalline dodecahydrate undergoes dehydration at temperatures below 113°C, losing two water molecules initially, followed by additional water loss between 113°C and 234°C corresponding to five molecules [15].
Rotary kiln drying provides high-capacity dehydration with energy consumption ranging from 450 to 650 kilowatt-hours per ton of product [32]. Operating temperatures between 120°C and 250°C enable complete dehydration to anhydrous forms while maintaining product density and handling characteristics [32]. The rotary kiln design allows for countercurrent heat exchange, improving thermal efficiency by 20-30% compared to conventional static drying systems [32]. Residence time control between 2-4 hours ensures complete moisture removal while preventing thermal decomposition of the phosphate structure [32].
Fluidized bed drying offers improved heat transfer efficiency with reduced energy consumption of 300-450 kilowatt-hours per ton [32]. The fluidization process maintains individual particle movement, promoting uniform heating and moisture removal throughout the particle bed [32]. Operating temperatures range from 80°C to 150°C, significantly lower than rotary kiln systems, reducing the risk of thermal degradation [32]. The shorter drying time of 1-3 hours increases production throughput while maintaining final moisture content below 0.8% [32].
Spray drying technology provides rapid dehydration with unique particle morphology characteristics [36] [37]. The process involves atomizing aqueous disodium hydrogen phosphate solutions into fine droplets within a heated chamber maintained at inlet temperatures of 110-220°C [36] [37]. The rapid drying process, completed within minutes, produces spherical particles with improved flowability and dissolution characteristics [36] [37]. Energy consumption ranges from 400-600 kilowatt-hours per ton, but the continuous operation and high production rates offset the higher energy intensity [36] [37].
Vacuum drying represents the most energy-efficient dehydration method, consuming only 200-350 kilowatt-hours per ton [33]. The reduced pressure environment lowers the boiling point of water, enabling dehydration at temperatures between 60°C and 100°C [33]. This gentle thermal treatment preserves crystal structure and minimizes thermal stress on the product [33]. The extended drying time of 4-8 hours is compensated by the superior product quality and reduced energy costs [33].
Microwave-assisted dehydration offers selective heating of water molecules within the crystal structure [20]. The dielectric heating mechanism provides uniform temperature distribution throughout the particle volume, reducing thermal gradients that can cause crystal defects [20]. Energy consumption ranges from 250-400 kilowatt-hours per ton with drying times of 1-2 hours [20]. The process requires careful control to prevent overheating and maintains final moisture content below 0.6% [20].
Heat recovery systems integrated with dehydration operations capture waste heat from hot product streams and combustion gases [26]. Steam generation from waste heat can provide 40-60% of the thermal energy requirements for subsequent batches [26]. Thermal storage systems using phase change materials can store excess heat during peak production periods for use during startup operations [26].
Table 4: Dehydration Methods and Energy Efficiency Parameters
Dehydration Method | Operating Temperature (°C) | Energy Consumption (kWh/ton) | Drying Time | Final Moisture Content (%) | Product Quality | Capital Cost Relative |
---|---|---|---|---|---|---|
Rotary Kiln Drying | 120-250 | 450-650 | 2-4 hours | 0.1-0.5 | High density | High |
Fluidized Bed Drying | 80-150 | 300-450 | 1-3 hours | 0.2-0.8 | Good flowability | Medium |
Spray Drying | 110-220 | 400-600 | 5-15 minutes | 0.5-1.0 | Spherical particles | High |
Vacuum Drying | 60-100 | 200-350 | 4-8 hours | 0.1-0.3 | Preserved structure | Medium |
Freeze Drying | -70 to -10 | 800-1200 | 24-48 hours | 0.05-0.2 | Minimal degradation | Very High |
Microwave Drying | 40-80 | 250-400 | 1-2 hours | 0.2-0.6 | Uniform heating | Medium |
Table 5: Phosphoric Acid Byproduct Utilization Strategies
Byproduct | Quantity per ton P₂O₅ | Recovery Method | Potential Applications | Economic Value ($/ton) | Environmental Impact |
---|---|---|---|---|---|
Phosphogypsum (CaSO₄·2H₂O) | 4.5-5.0 tons | Filtration, washing | Cement production, road base | 10-25 | Radioactive content concern |
Fluosilicic Acid (H₂SiF₆) | 20-40 kg | Scrubbing, concentration | Fluorine recovery, glass etching | 200-400 | Fluorine emission control |
Filtrate Liquors | 0.5-1.0 m³ | Evaporation, crystallization | Phosphate recovery | 50-150 | Phosphate discharge reduction |
Wash Waters | 2-4 m³ | Clarification, recycling | Process water recycling | 5-15 | Water conservation |
Steam Condensate | 0.8-1.5 m³ | Steam recovery system | Heat recovery | 20-50 | Energy conservation |
Calcium Sulfate Hemihydrate | 2-3 tons | Recrystallization | Building materials | 15-30 | Waste minimization |